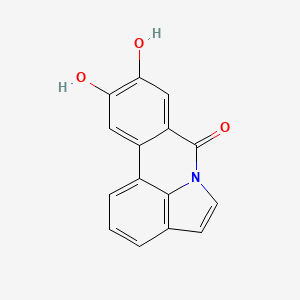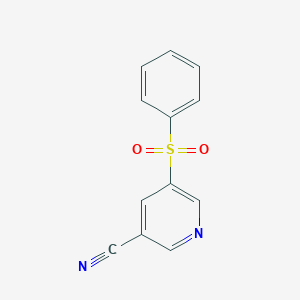
5-(Benzenesulfonyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzenesulfonyl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a benzenesulfonyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)pyridine-3-carbonitrile typically involves the reaction of pyridine derivatives with benzenesulfonyl chloride in the presence of a base. One common method includes the following steps:
Starting Material: Pyridine-3-carbonitrile.
Reagent: Benzenesulfonyl chloride.
Base: Triethylamine or pyridine.
Solvent: Dichloromethane or chloroform.
Reaction Conditions: The reaction is usually carried out at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This might include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(Benzenesulfonyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
5-(Benzenesulfonyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(Benzenesulfonyl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl and nitrile groups can interact with biological macromolecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: Similar structure but with a fused pyrrole ring.
1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine: Contains an iodine atom, making it more reactive in certain substitution reactions.
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: Contains a fluorine atom, which can influence its electronic properties and reactivity.
Uniqueness
5-(Benzenesulfonyl)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.
Properties
CAS No. |
950693-96-6 |
|---|---|
Molecular Formula |
C12H8N2O2S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
5-(benzenesulfonyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H8N2O2S/c13-7-10-6-12(9-14-8-10)17(15,16)11-4-2-1-3-5-11/h1-6,8-9H |
InChI Key |
VQNLMNKHFZVFJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


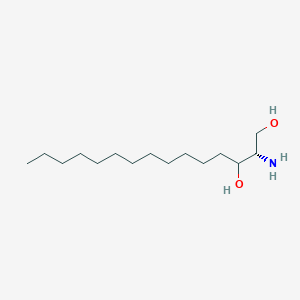
![decyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12639938.png)
![1,2,4-Triazolo[4,3-b]pyridazine-3,6(2H,5H)-dione, 8-(4-chlorophenyl)-2-ethyl-7-(2-methyl-5-pyrimidinyl)-5-[[2-methyl-6-(trifluoromethyl)-3-pyridinyl]methyl]-](/img/structure/B12639944.png)
![2-Amino-5-{[(3,5-dibromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12639949.png)
![1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine](/img/structure/B12639954.png)
![1-[2-(2,4-Dichloro-phenyl)-2-oxo-ethyl]-4-[2-(4-nitro-phenyl)-2-oxo-ethyl]-4H-[1,2,4]triazol-1-ium](/img/structure/B12639959.png)
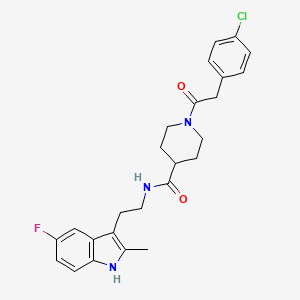
![(1'S,3R,3'S,7a'S)-5''-ethyl-1'-[(4-fluorophenyl)carbonyl]-5',6',7',7a'-tetrahydro-1'H-dispiro[indole-3,2'-pyrrolizine-3',3''-indole]-2,2''(1H,1''H)-dione](/img/structure/B12639980.png)
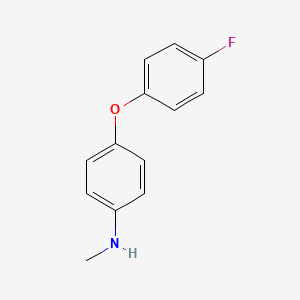
![2-Methoxy-5-[(4-methylphenyl)methyl]phenol](/img/structure/B12640004.png)
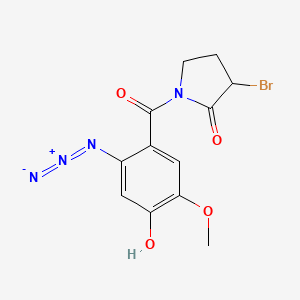
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]-](/img/structure/B12640010.png)
